PD158780
PD158780
PD158780 is a pyridopyrimidine that is pyrido[3,4-d]pyrimidine-4,6-diamine in which the amino groups at positions 4 and 6 are substituted by a m-bromophenyl group and a methyl group, respectively. It is a potent, cell-permeable, reversible ATP-competitive inhibitor of EGFR tyrosine kinase activity [IC50 values of 0.008, 49 and 52 nM for EGFR, ErbB2 (HER2) and Erb4 (HER4)]. It does not inhibit FGF or PDGF-mediated tyrosine phosphorylation. Induces G1 cell cycle arrest in MCF10A cells and is antiproliferative in A431 human epidermal carcinoma cells. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a pyridopyrimidine, a secondary amino compound, a member of bromobenzenes, a diamine and an aromatic amine.
Brand Name:
Vulcanchem
CAS No.:
171179-06-9
VCID:
VC0538803
InChI:
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20)
SMILES:
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br
Molecular Formula:
C14H12BrN5
Molecular Weight:
330.18 g/mol
PD158780
CAS No.: 171179-06-9
Cat. No.: VC0538803
Molecular Formula: C14H12BrN5
Molecular Weight: 330.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | PD158780 is a pyridopyrimidine that is pyrido[3,4-d]pyrimidine-4,6-diamine in which the amino groups at positions 4 and 6 are substituted by a m-bromophenyl group and a methyl group, respectively. It is a potent, cell-permeable, reversible ATP-competitive inhibitor of EGFR tyrosine kinase activity [IC50 values of 0.008, 49 and 52 nM for EGFR, ErbB2 (HER2) and Erb4 (HER4)]. It does not inhibit FGF or PDGF-mediated tyrosine phosphorylation. Induces G1 cell cycle arrest in MCF10A cells and is antiproliferative in A431 human epidermal carcinoma cells. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a pyridopyrimidine, a secondary amino compound, a member of bromobenzenes, a diamine and an aromatic amine. |
|---|---|
| CAS No. | 171179-06-9 |
| Molecular Formula | C14H12BrN5 |
| Molecular Weight | 330.18 g/mol |
| IUPAC Name | 4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) |
| Standard InChI Key | KFHMLBXBRCITHF-UHFFFAOYSA-N |
| SMILES | CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
| Canonical SMILES | CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
| Appearance | Solid powder |
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